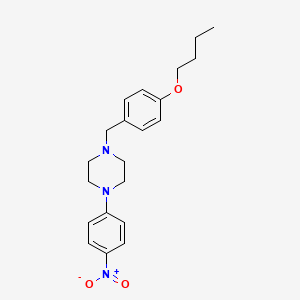
2-(1,3-benzoxazol-2-ylthio)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-ylthio)-N-(1-phenylethyl)acetamide, also known as BTA-EG4, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BTA-EG4 is a small molecule that can be synthesized in the laboratory and has been shown to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(1-phenylethyl)acetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and immune response. By inhibiting these pathways, this compound may be able to induce apoptosis in cancer cells and reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. In addition to its anticancer and anti-inflammatory properties, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition may have implications for the treatment of neurological disorders such as Alzheimer's disease. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(1-phenylethyl)acetamide in lab experiments is that it is a small molecule that can be easily synthesized in the laboratory. This allows researchers to study its effects in a controlled environment. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzoxazol-2-ylthio)-N-(1-phenylethyl)acetamide. One direction is to further investigate its mechanism of action in order to better understand its effects on cells. Another direction is to explore its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of this compound in animal and human studies.
Synthesemethoden
2-(1,3-benzoxazol-2-ylthio)-N-(1-phenylethyl)acetamide can be synthesized in the laboratory using a multi-step process. The first step involves the reaction of 2-aminophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminophenol. The second step involves the reaction of 2-(2-chloroacetyl)aminophenol with thiourea to form 2-(1,3-benzoxazol-2-ylthio)acetamide. The final step involves the reaction of 2-(1,3-benzoxazol-2-ylthio)acetamide with 1-phenylethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzoxazol-2-ylthio)-N-(1-phenylethyl)acetamide has been shown to have potential therapeutic applications in various scientific research studies. One study found that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that this compound can reduce inflammation and oxidative stress in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have antibacterial and antifungal properties, which may have applications in the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12(13-7-3-2-4-8-13)18-16(20)11-22-17-19-14-9-5-6-10-15(14)21-17/h2-10,12H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLOAAOADZBCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033128.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033131.png)

![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5033147.png)



![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B5033169.png)
![3-allyl-5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033175.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5033182.png)
![N-cyclopentyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B5033187.png)

![6-(3-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5033213.png)

